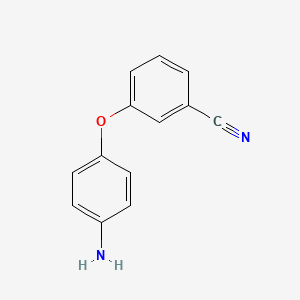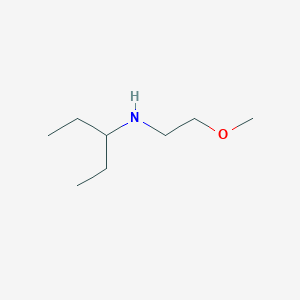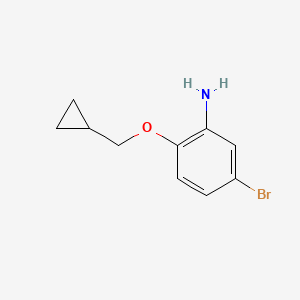
4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-beta-D-glucopyranoside
Overview
Description
4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-beta-D-glucopyranoside, also known as 4-MPA-B-Glc, is a synthetic compound of significant interest in the scientific community. It is a non-toxic, water-soluble glucoside derivative, and has been studied for its potential applications in various areas including medicinal chemistry, biochemistry, and pharmacology. The purpose of
Scientific Research Applications
Analytical and Diagnostic Applications
The compound has been involved in various diagnostic and analytical studies, especially in the context of medical conditions and drug metabolism. For instance, urinary N-acetyl-beta-D-glucosaminidase (NAG) excretion, related to certain diabetic conditions, was measured using a chromogenic substrate closely related to the compound . This measurement aids in the assessment of early diabetic nephropathy and glycaemic control, showcasing the compound's potential in diagnostic assays and medical research (Watts et al., 1988).
Additionally, research has indicated its use in studying drug metabolism. For instance, the metabolism of acetaminophen, a commonly used analgesic, involves metabolites including 2-methoxyacetaminophen, showcasing a possible indirect association with the compound's structural analogs, highlighting its relevance in pharmacokinetic studies (Mrochek et al., 1974).
Therapeutic Research
The compound's structural and functional similarities with other glucopyranosides suggest potential therapeutic applications. Salidroside, a glucopyranoside, has demonstrated cardiovascular protective effects and potential in treating cardiotoxicity in chemotherapy, highlighting a possible research pathway for similar compounds in therapeutic contexts (Zhang et al., 2012).
Biomonitoring and Environmental Exposure
Studies involving related compounds have also focused on biomonitoring and assessing environmental exposure. For example, urinary concentrations of phenols or their metabolites, including 2-hydroxy-4-methoxybenzophenone, have been used as biomarkers to assess exposure to these compounds in the general population. This indicates the potential use of the compound in environmental health studies and the monitoring of phenolic compound exposure (Ye et al., 2005).
properties
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8/c1-4-14-28-22-21-20(15-29-24(33-21)17-8-6-5-7-9-17)32-25(23(22)30-16(2)26)31-19-12-10-18(27-3)11-13-19/h4-13,20-25H,1,14-15H2,2-3H3/t20-,21-,22+,23-,24?,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSHRBCEMWANHR-HGGAONJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)OC)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC4=CC=C(C=C4)OC)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91659153 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1517051.png)
![3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1517053.png)


![4-[(Cyclopropylmethyl)amino]benzonitrile](/img/structure/B1517056.png)

![N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide](/img/structure/B1517060.png)
![(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B1517061.png)

![2-{[4-(Aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol](/img/structure/B1517065.png)
![3-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1517067.png)

![(Cyclopropylmethyl)({[2-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1517069.png)
![methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate](/img/structure/B1517073.png)